molecular formula C11H13BrN2O B1403796 5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine CAS No. 1809161-69-0

5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine

Cat. No.: B1403796
CAS No.: 1809161-69-0
M. Wt: 269.14 g/mol
InChI Key: JDMUHDDLKXZUPJ-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine is a versatile pyridine-based chemical building block designed for research and development applications. Its molecular structure incorporates both a bromine atom and a pyrrolidine amide group on a methyl-substituted pyridine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry. This compound is particularly useful for constructing more complex molecules through cross-coupling reactions, where the bromine handle serves as a site for metal-catalyzed transformations such as Suzuki or Buchwald-Hartwig amination . The pyrrolidine carbonyl moiety can also contribute to the pharmacophore profile of target molecules, potentially enabling interactions with various biological targets. Compounds with pyrrolidine and pyridine subunits are frequently explored in pharmaceutical research for their biological activity . As a specialist chemical, it is offered to facilitate the discovery and development of new chemical entities. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(5-bromo-4-methylpyridin-2-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c1-8-6-10(13-7-9(8)12)11(15)14-4-2-3-5-14/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMUHDDLKXZUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Bromo-5-aldehyde Pyridine

  • Starting from 2,5-dibromopyridine, a Grignard reaction is carried out by dissolving the dibromopyridine in a solvent such as tetrahydrofuran (THF), xylene, toluene, or diethyl ether.
  • A Grignard reagent (e.g., isopropyl magnesium chloride) is added dropwise at 0–20 °C under inert atmosphere.
  • After activation, DMF is added as an electrophile to form the aldehyde group at the 5-position.
  • The reaction mixture is acidified, extracted with an organic solvent (toluene, xylene, ethyl acetate), and crystallized to obtain 2-bromo-5-aldehyde pyridine with high purity (~99.2%) and good yield (~80%).
Step Reagents/Conditions Outcome
1 2,5-dibromopyridine + Grignard reagent (e.g., isopropyl MgCl) in THF, 0–20 °C, inert atmosphere Formation of organomagnesium intermediate
2 Addition of DMF, reaction at room temperature Aldehyde formation at 5-position
3 Acidification (HCl), extraction, crystallization Pure 2-bromo-5-aldehyde pyridine

Formation of the Pyrrolidinylcarbonyl Substituent via Amide Bond Formation

The key step to introduce the pyrrolidin-1-ylcarbonyl group at the 2-position is the formation of an amide bond between a suitable pyridine carboxylic acid derivative and pyrrolidine.

Activation of 5-Bromo-2-pyridinecarboxylic Acid

  • 5-Bromo-2-pyridinecarboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) in dichloromethane at room temperature.
  • This forms an imidazolide intermediate, which is reactive toward nucleophilic attack by amines.

Coupling with Pyrrolidine

  • Pyrrolidine is added to the activated intermediate in dichloromethane.
  • The reaction proceeds at room temperature for about 1 hour.
  • After completion, the mixture is quenched with saturated sodium bicarbonate solution, extracted, dried, and evaporated.
  • The product (5-bromo-2-(pyrrolidin-1-ylcarbonyl)pyridine) is obtained with yields around 68%.
Step Reagents/Conditions Outcome
1 5-Bromo-2-pyridinecarboxylic acid + CDI in DCM, 20 °C, 15 min Formation of activated intermediate
2 Addition of pyrrolidine, 1 h at room temperature Amide bond formation
3 Workup with NaHCO3, extraction, drying, evaporation Target amide compound with ~68% yield

Alternative Synthetic Routes and Related Derivatives

While the above method is direct and efficient, other synthetic strategies reported in recent literature include:

Bromination and Selective Substitution on Pyridine Rings

  • Selective bromination at the 5-position of pyridine derivatives can be achieved using bromine or N-bromosuccinimide under controlled conditions.
  • Subsequent nucleophilic aromatic substitution or coupling reactions can install the amide or other substituents.

Use of Microwave-Assisted or Catalytic Methods

  • Microwave-assisted synthesis has been employed to accelerate amide bond formation between pyridine derivatives and pyrrolidine, improving reaction times and yields.
  • Catalytic systems involving bases like cesium carbonate in DMF have been used for coupling reactions at elevated temperatures (~180 °C).

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes
2-Bromo-5-aldehyde pyridine synthesis 2,5-Dibromopyridine + Grignard reagent (isopropyl MgCl) + DMF, THF, 0–20 °C ~80 Industrially scalable, high purity
Amide bond formation 5-Bromo-2-pyridinecarboxylic acid + CDI + pyrrolidine, DCM, rt ~68 Mild conditions, straightforward
Alternative catalytic coupling Pyridine derivative + pyrrolidine + Cs2CO3, DMF, 180 °C, MW reactor ~40 Microwave-assisted, higher temperature

Research Findings and Industrial Considerations

  • The Grignard-based preparation of 2-bromo-5-aldehyde pyridine is preferred for industrial scale due to mild conditions, cost-effectiveness, and high purity.
  • The CDI activation method for amide bond formation is efficient and avoids harsher coupling agents, minimizing side reactions.
  • Alternative methods involving microwave heating and catalytic bases offer synthetic flexibility but may require optimization for scale-up.
  • Purification typically involves crystallization from solvents such as toluene or n-heptane to achieve high purity suitable for pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups on the pyridine ring and the pyrrolidin-1-ylcarbonyl group .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent positions, heterocyclic cores, and functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine 5-Br, 4-CH₃, 2-pyrrolidine carbonyl C₁₂H₁₄BrN₂O 297.16 Discontinued; potential kinase inhibitor intermediate
2-Bromo-3-methylpyridine 2-Br, 3-CH₃ C₆H₆BrN 172.02 Volatile intermediate for cross-coupling reactions
Methyl 5-bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate Pyrimidine core; 5-Br, 2-pyrrolidine, 4-COOCH₃ C₁₁H₁₃BrN₄O₂ 337.15 Ester functionality for prodrug design
5-Bromo-4-methylpyridine-2-carbonitrile 5-Br, 4-CH₃, 2-CN C₇H₅BrN₂ 197.04 Nitrile group enhances electrophilic reactivity
5-Bromo-2-(piperidin-1-yl)pyridine 5-Br, 2-piperidine C₁₀H₁₃BrN₂ 241.13 Flexible 6-membered ring for receptor binding
Key Observations :
  • Substituent Position : Bromine at position 5 (as in the target compound) vs. position 2 (e.g., 2-Bromo-3-methylpyridine) alters electronic effects and steric hindrance. Position 5 bromine may deactivate the pyridine ring toward electrophilic substitution compared to position 2 .
  • Heterocyclic Core : Pyrimidine derivatives (e.g., ) introduce additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to pyridine-based analogs.
  • Functional Groups : The pyrrolidine carbonyl group in the target compound enables hydrogen bonding and conformational rigidity, whereas nitriles () or esters () offer distinct reactivity profiles (e.g., nitriles in nucleophilic additions).
Table 2: Property Comparisons
Property Target Compound 2-Bromo-3-methylpyridine Methyl 5-bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate 5-Bromo-4-methylpyridine-2-carbonitrile
Melting Point Not reported Not reported Not reported Not reported
Solubility Moderate (amide polarity) Low (non-polar substituents) Moderate (ester and pyrrolidine) Low (nitrile hydrophobicity)
Hydrogen Bonding Capacity High (amide N-H and C=O) Low Moderate (ester O, pyrrolidine N) Low
Reactivity Stable under basic conditions Reactive in Suzuki couplings Ester hydrolysis-prone High (nitrile electrophilicity)
Key Findings :
  • Ring Size Effects : Pyrrolidine (5-membered) vs. piperidine (6-membered) substituents (e.g., ) influence conformational flexibility. Piperidine’s larger ring may improve binding to deeper enzyme pockets .
  • Biological Relevance : Amide-containing compounds (e.g., target) are common in protease inhibitors, while nitriles () often serve as warheads in covalent drug design.

Biological Activity

5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine is a heterocyclic compound with the molecular formula C12H14BrN3O and a molecular weight of 269.14 g/mol. This compound features a bromine atom, a methyl group, and a pyrrolidin-1-ylcarbonyl group attached to a pyridine ring, which contributes to its unique biological activity .

Chemical Structure

The IUPAC name for this compound is (5-bromo-4-methylpyridin-2-yl)-pyrrolidin-1-ylmethanone. The chemical structure can be represented as follows:

C12H14BrN3O\text{C}_{12}\text{H}_{14}\text{BrN}_3\text{O}

Synthesis

The synthesis of this compound typically involves several steps including:

  • Starting Materials : Begins with 2-chloro-4-methyl-3-nitropyridine.
  • Methoxylation : Reacted with sodium methoxide in methanol.
  • Bromination : Brominated with bromine in the presence of sodium acetate.
  • Reduction and Cyclization : Nitro group reduction followed by cyclization with pyrrolidine to yield the final product .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction modulates their activity, leading to various biological effects such as antimicrobial and anticancer properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models .

Case Studies

A notable study explored the compound's effects on human cancer cell lines. The results demonstrated that treatment with various concentrations of the compound led to a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent against certain types of cancer .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityUnique Features
5-Bromo-4-methyl-2-(trifluoromethyl)pyridineModerate antimicrobial activityContains trifluoromethyl group
5-Bromo-2-methoxy-4-methyl-3-nitropyridineAnticancer propertiesNitro group enhances reactivity
5-Bromo-4-methyl-2-(1-pyrrolidinyl)pyridineLimited research availableLacks carbonyl functionality

This compound stands out due to the presence of the pyrrolidinylcarbonyl group, which enhances its interaction with biological targets compared to other derivatives .

Research Applications

The compound is not only significant in biological research but also has applications in:

  • Chemistry : Used as an intermediate in synthesizing complex organic molecules.
  • Medicine : Ongoing research aims to explore its therapeutic potential for various diseases.
  • Industry : Employed in developing new materials and specialty chemicals .

Q & A

Q. What synthetic strategies are employed to prepare 5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of the pyridine ring. A plausible route involves: (i) Bromination at the 5-position using electrophilic brominating agents (e.g., NBS or Br₂ with Lewis acids) . (ii) Introduction of the pyrrolidin-1-ylcarbonyl group via coupling reactions, such as amidation of a pre-installed carboxylic acid with pyrrolidine, or direct acylation using pyrrolidine and a carbonyl chloride intermediate. (iii) Methylation at the 4-position via Friedel-Crafts alkylation or cross-coupling with methylboronic acids .
  • Validation : Characterization via 1^1H/13^{13}C NMR, HRMS, and IR ensures correct functional group placement .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR identifies substituent positions (e.g., methyl protons at δ 2.3–2.5 ppm; pyrrolidine ring protons at δ 1.8–3.2 ppm) .
  • HRMS : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₂H₁₄BrN₂O: ~297.02) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry or stereochemistry .

Advanced Research Questions

Q. How do electronic effects of the bromo and methyl substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • The electron-withdrawing bromo group at C5 directs electrophilic attacks to C3/C4, while the methyl group at C4 exerts steric hindrance.
  • Example : Suzuki-Miyaura coupling at C2 (activated by the pyrrolidinylcarbonyl group) may require tailored catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (80–100°C) to overcome steric effects .
  • Data Analysis : Monitor reaction progress via TLC or HPLC, comparing retention times with standards .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

  • Methodological Answer :
  • Step Optimization :
    (i) Bromination: Use DMF as a solvent to enhance solubility of intermediates .
    (ii) Acylation: Employ coupling agents like EDCI/HOBt to improve amidation efficiency .
  • Purification : Utilize column chromatography with gradient elution (hexane:EtOAc) or recrystallization from ethanol/water mixtures .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Case Study : If 1^1H NMR suggests a methyl group at C4 but HRMS indicates a mass discrepancy, verify via 13^{13}C NMR (quaternary carbon at C4) or 2D NMR (HSQC/HMBC correlations) .
  • Complementary Techniques : IR confirms carbonyl presence (C=O stretch ~1680 cm⁻¹), while X-ray crystallography provides unambiguous proof .

Data-Driven Analysis and Optimization

Q. What analytical workflows are recommended for quantifying byproducts in synthetic batches?

  • Methodological Answer :
  • HPLC/MS : Use a C18 column with a water:acetonitrile gradient (0.1% formic acid) to separate and identify impurities. Compare retention times and fragmentation patterns with reference standards .
  • Quantitative NMR : Integrate impurity peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. How to design experiments probing the stability of the pyrrolidinylcarbonyl group under acidic/basic conditions?

  • Methodological Answer :
  • Stability Assay : Incubate the compound in buffers (pH 2–12) at 25°C/37°C. Monitor degradation via LC-MS at intervals (0, 24, 48 hrs).
  • Kinetic Analysis : Plot degradation rates (ln[C] vs. time) to determine half-life and degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine

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